molecular formula C13H17NO2 B020440 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile CAS No. 20850-49-1

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Cat. No. B020440
CAS RN: 20850-49-1
M. Wt: 219.28 g/mol
InChI Key: NFXAXMOAVPLEBH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is a chemical compound with potential interest in various fields of chemistry and material science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal for its applications in organic synthesis, pharmaceuticals, and materials chemistry.

Synthesis Analysis

The compound's synthesis involves multi-component reactions or catalytic processes, integrating elements like N-sulfonylimines and (cyanomethylene)triphenylphosphorane. An efficient synthesis method involves a four-component reaction without the need for catalysts or additives at room temperature (Yin‐Huan Jin et al., 2011).

Molecular Structure Analysis

Advanced computational methods, including density functional theory (DFT), have been employed to understand the molecular structure and spectroscopic properties of related compounds. These studies reveal bond angles, distances, and the overall geometry crucial for its reactivity and properties (J. Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, including condensation and dimerization, that are significant for synthesizing polymers and other organic compounds. The reactions exhibit its versatility in organic synthesis (H. Ishii et al., 1991).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for its application in material science and organic synthesis. These properties are influenced by the compound's molecular structure and substituents (W. Bandaranayake et al., 1971).

Chemical Properties Analysis

Its chemical properties, including reactivity towards various reagents and conditions, have been explored through synthetic experiments and theoretical studies. These investigations provide insights into its behavior in different chemical environments (A. Irfan et al., 2015).

Scientific Research Applications

  • Drug Development : This compound showed improved potency and selectivity as a selective multidrug resistance (MDR) modulator, making it a better candidate for drug development (Dei et al., 2001).

  • Chemical Characterization : It was identified and characterized as an impurity in verapamil hydrochloride, a medication used for treating high blood pressure (Srinivasan, Sivaramakrishnan, & Karthikeyan, 2011).

  • Corrosion Inhibition : Derivatives of this compound, such as 2-MPOD and 3-MPOD, effectively inhibited mild steel corrosion in acidic solutions, offering environmentally friendly protection (Chafiq et al., 2020).

  • Green Synthesis : Research has developed green synthetic methods for related compounds, contributing to more efficient and environmentally friendly processes (Hu & Shan, 2020).

  • Pharmacological Potential : Various derivatives of this compound have shown potential as pharmacological agents due to their unique actions (Kasuya, Watanabe, Kanai, & Hamano, 1967).

  • Electro-Optical Applications : A study on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile revealed it to be an efficient hole-transport material for light-emitting devices (Irfan et al., 2015).

Safety And Hazards

The safety data sheet for 3,4-Dimethoxyphenethylamine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile” are not available, research into related compounds continues to be a topic of interest in the scientific community .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXAXMOAVPLEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864963
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

CAS RN

20850-49-1
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Isopropylhomoveratronitrile
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Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Record name 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile
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Record name 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE
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Synthesis routes and methods I

Procedure details

To a solution of 9.99 g (56.4 mmol) of (3,4-Dimethoxyphenyl)acetonitrile in 141 mL of tetrahydrofuran (THF) at −30° C., was slowly added 56.4 mL (56.4 mmol) of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF). The mixture was stirred at −30° C. for 10 minutes and 10.6 mL (113.0 mmol) of 2-bromopropane was added. The mixture was heated to reflux for 2 hours (h) then left at 22° C. for about 16 h. A saturated aqueous solution of NH4Cl was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated. The residue was purified by flash chromatography on silica gel eluting first with hexane and then gradually increasing to 15% ethyl acetate/hexane to give 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as an oil.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
141 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

27.83 g of 50% NaOH solution, 5.84 g (145.95 mmol) of NaOH pellets and veratryl cyanide (8.9 g, 50.24 mmol) were placed in a 100 ml round-bottom flask. 2.05 g (9.02 mmol) of TEBAC was added and the mixture was stirred until homogenous while heating to 50° C. with a heating mantle. Isopropyl bromide (5.5 ml, 58.58 mmol) was added dropwise over 0.5 h at 50° C.±5° to the above mixture which was stirred at 50° C.±5° for 24 hours. The reactin mixture was partitioned between water and toluene and transferred to a separatory funnel. The aqueous layer was drawn off and extracted with ether. The toluene and ether fractions were combined and washed twice with water and dried over Na2SO4. The mixture was filtered and solvent removed by rotary evaporation. The combined fractions, following evaporation and recrystallization from 70 percent methanol/water yielded 6.32 g of the title compound (57% yield).
Name
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
catalyst
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

457.4 g (2 mol) of α-isopropyl-veratryl chloride, 108 g (2.2 mol) of sodium cyanide, 10 mol-% of phase transfer catalyst, 100 ml of water and 800 ml of triethylamine are stirred together for 5 hours at 60° C. After the addition of 60 ml of 30% sodium hydroxide solution and 300 ml of water, the organic phase is separated off. After removal of the triethylamine by distillation, the residue is distilled in a fine vacuum. The distillate obtained is recrystallised from methanol/water.
Quantity
457.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Reactant of Route 2
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2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Citations

For This Compound
8
Citations
V Srinivasan, H Sivaramakrishnan… - Scientia Pharmaceutica, 2011 - mdpi.com
Two unknown impurities were detected in verapamil hydrochloride bulk drug using isocratic reversed-phase high performance liquid chromatography (HPLC). These impurities were …
Number of citations: 13 www.mdpi.com
MJ Tom, BWH Turnbull, PA Evans - Synthesis, 2020 - thieme-connect.com
A concise and modular asymmetric synthesis of the calcium channel blocker (S)-verapamil is described. This approach employs an enantioselective rhodium-catalyzed allylic alkylation …
Number of citations: 7 www.thieme-connect.com
E Teodori, S Dei, P Quidu, R Budriesi… - Journal of medicinal …, 1999 - ACS Publications
On the basis of the results obtained in previous research, three series of compounds (A−C), derived from verapamil, were designed and synthesized to obtain drugs able to revert …
Number of citations: 75 pubs.acs.org
RM Raaphorst, G Luurtsema, RC Schuit… - ACS chemical …, 2017 - ACS Publications
P-glycoprotein is an efflux transporter located in the blood–brain barrier. (R)-[ 11 C]Verapamil is widely used as a PET tracer to investigate its function in patients with epilepsy, Alzheimer…
Number of citations: 8 pubs.acs.org
S Syvänen, A Hooker, O Rahman… - Journal of …, 2008 - Wiley Online Library
This article describes the experimental set‐up and pharmacokinetic modeling of P‐glycoprotein function in the rat blood‐brain barrier using [ 11 C]verapamil as the substrate and …
Number of citations: 41 onlinelibrary.wiley.com
GP Jadhav, VS Kasture, SS Pawar… - Journal of Pharmacy …, 2014 - academia.edu
There is an ever increasing interest in impurities present in APIs. Now days, not only purity profile but also impurity profile has become mandatory according to various regulatory …
Number of citations: 8 www.academia.edu
W Huang, L Guo, Z He - WEST CHINA JOURNAL OF PHARMACEUTICAL …, 2006
Number of citations: 0
CS Moreira - 2019 - teses.usp.br
O guia Q8(R2) do guia ICH descreve Qualidade por Design (QbD) como uma abordagem sistemática para desenvolvimento farmacêutico que começa com objetivos predefinidos e …
Number of citations: 1 www.teses.usp.br

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